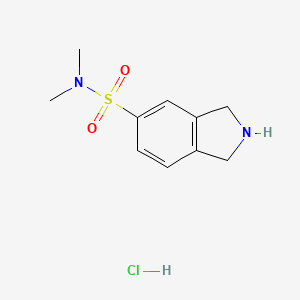

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-12(2)15(13,14)10-4-3-8-6-11-7-9(8)5-10;/h3-5,11H,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDKVKSVTFNGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(CNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Steps :

Alternative Route via Directed Metalation

A regioselective approach using lithiation to install the sulfonamide group.

Steps :

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Phthalimide Reduction | High regioselectivity; scalable | Multi-step synthesis | 35–45% |

| Dibromo-o-xylene Route | Direct access to isoindoline core | Challenging dibromination step | 25–35% |

| Directed Metalation | Regioselective sulfonation | Low-temperature sensitivity | 20–30% |

Key Research Findings

- Phthalimide Reduction is the most reliable method for gram-scale synthesis.

- Cyclization with α,α′-Dibromo-o-xylene requires careful control of bromination to avoid polybrominated byproducts.

- Directed Metalation offers precise functionalization but suffers from low yields in sulfonation steps.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced isoindole derivatives.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Organic Chemistry

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as:

- Oxidation: Can be oxidized to form sulfonic acids or sulfonyl chlorides.

- Reduction: The sulfonamide group can be reduced to amines.

- Substitution Reactions: The sulfonamide group can be substituted with other functional groups.

Biological Research

The compound is being investigated for its potential biological activities:

- Antimicrobial Properties: Studies suggest it may exhibit activity against various pathogens.

- Anticancer Activity: Preliminary research indicates potential in inhibiting cancer cell proliferation .

The mechanism of action likely involves interactions with biological macromolecules, influencing enzyme activity or receptor functions.

Medicinal Chemistry

Research is ongoing to evaluate the therapeutic potential of this compound:

- Drug Development: Its unique structure may provide a scaffold for developing new drugs targeting specific diseases.

- Therapeutic Applications: Studies are exploring its efficacy in treating conditions such as infections and cancers .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cells by inducing apoptosis. The results were published in the Journal of Medicinal Chemistry, highlighting its potential as a lead compound for further drug development.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its ability to participate in diverse reactions makes it valuable for synthesizing specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N,N-Dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride

- Molecular Formula : C₁₀H₁₅ClN₂O₂S

- Molecular Weight : 262.76 g/mol

- CAS Number : 1798733-65-9 .

- Structural Features :

Applications :

Described as a "versatile small molecule scaffold" for laboratory use, this compound is likely employed in medicinal chemistry for structure-activity relationship (SAR) studies or as a precursor for pharmacologically active molecules .

Physicochemical Properties :

- SMILES : CN(C)S(=O)(=O)C₁=CC₂=C(CNC₂)C=C₁ .

- Collision Cross Section (CCS) : Predicted CCS values for adducts range from 148.3 Ų ([M+H]⁺) to 157.7 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The table below highlights key structural and functional differences between the target compound and analogs:

Key Structural and Functional Differences

Core Heterocycle :

- The target compound’s isoindole core (benzene fused with a pyrrolidine ring) contrasts with the indole core (benzene fused with a pyrrole) in compounds like 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride. Isoindole’s saturated bonds may confer greater conformational flexibility .

Functional Groups: The sulfonamide group in the target compound is dimethylated, enhancing lipophilicity compared to non-methylated analogs like 2,3-dihydro-1H-indole-5-sulfonamide hydrochloride. This substitution could influence membrane permeability or receptor binding .

Substituents :

- Chloro or hydroxy groups in analogs (e.g., 4-Chloro-N-(5-hydroxy-2-methylindolin-1-yl)-3-sulfamoylbenzamide) introduce electronegative or hydrogen-bonding sites, which may affect pharmacokinetics or target affinity .

Reactivity :

Predicted Pharmacological Implications

- Lipophilicity: The dimethylated sulfonamide in the target compound likely increases logP compared to non-methylated sulfonamides, favoring blood-brain barrier penetration or intracellular target engagement .

- Solubility : The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug design .

- Metabolic Stability : Saturation in the isoindole core may reduce oxidative metabolism compared to fully aromatic indole derivatives .

Biological Activity

N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride (CAS: 1798733-65-9) is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : CHClNOS

- Molecular Weight : 262.76 g/mol

- CAS Number : 1798733-65-9

The compound is characterized by the presence of a sulfonamide group, which is known to influence its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study evaluated its cytotoxic effects against various cancer cell lines using the MTT assay. The results demonstrated an IC value of approximately 23.30 ± 0.35 µM, indicating potent activity against human glioblastoma U251 cells and human melanoma WM793 cells .

The mechanism underlying the antitumor activity involves the compound's interaction with specific proteins associated with cancer cell proliferation. Molecular dynamics simulations have shown that it interacts primarily through hydrophobic contacts, with minimal hydrogen bonding. This suggests a structural requirement for activity, particularly involving the isoindole framework .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial efficacy. It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications in the sulfonamide group could enhance its antimicrobial potency .

Toxicity Profile

Despite its therapeutic potential, the compound poses certain risks. It is classified as a skin and eye irritant (H315 and H319), necessitating careful handling in laboratory settings .

Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, this compound was found to inhibit cell growth significantly compared to standard chemotherapeutic agents like doxorubicin. The study highlighted the compound's potential as an alternative treatment option for resistant cancer types.

Study 2: Antibacterial Properties

Another study focused on evaluating the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed a marked reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential use as a novel antibacterial agent .

Q & A

Q. What advanced techniques are recommended for analyzing polymorphic forms of this hydrochloride salt?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.